4-amino-N-cyclopropyl-2-methylbenzamide

Overview

Description

4-amino-N-cyclopropyl-2-methylbenzamide is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It has drawn attention from various fields of research due to its interesting physical and chemical properties.

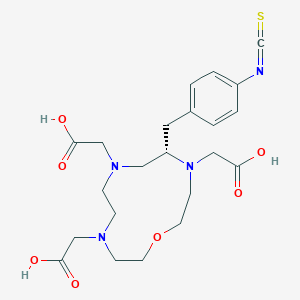

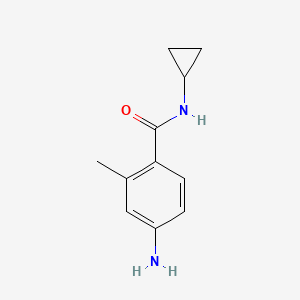

Molecular Structure Analysis

The molecular structure of 4-amino-N-cyclopropyl-2-methylbenzamide is characterized by the presence of a cyclopropyl group, a methyl group, and an amide group attached to a benzene ring. The exact structure can be determined using techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Physical And Chemical Properties Analysis

4-amino-N-cyclopropyl-2-methylbenzamide is a solid compound. It has a molecular weight of 190.24 g/mol . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications

Anticonvulsant Activity :

- A study by Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides, including compounds similar to 4-amino-N-cyclopropyl-2-methylbenzamide. These compounds were tested against seizures induced by electroshock and pentylenetetrazole in mice. Some of the compounds showed significant protective effects and favorable protective indices, comparing well with established anticonvulsants like phenobarbital and phenytoin (Clark et al., 1984).

Polymer Synthesis and Characterization :

- Butt et al. (2005) synthesized new diamines, including derivatives of 4-amino-N-cyclopropyl-2-methylbenzamide, and polymerized them with various anhydrides. The resultant polymers displayed solubility in organic solvents and had thermal degradation temperatures ranging from 240°C to 550°C. This suggests potential applications in materials science, particularly in the development of high-performance polymers (Butt et al., 2005).

Drug Development and Analysis :

- Research by Elliott et al. (2016) discussed the challenges and implications of synthetic opioids in drug development and forensic analysis. While this study does not directly involve 4-amino-N-cyclopropyl-2-methylbenzamide, it highlights the broader context in which similar compounds are studied, emphasizing the importance of understanding their properties for both therapeutic and forensic purposes (Elliott et al., 2016).

Pharmacological Potential in Cancer Treatment :

- Theoclitou et al. (2011) identified a compound from a series of novel kinesin spindle protein inhibitors that exhibited excellent biochemical potency and suitable properties for clinical development in cancer treatment. This research shows the potential of structurally similar compounds in developing new cancer therapeutics (Theoclitou et al., 2011).

Environmental Applications :

- Rahman and Nasir (2019) developed a composite material impregnated with a derivative of 4-amino-N-cyclopropyl-2-methylbenzamide for the removal of Ni(II) from aqueous solutions. This study highlights the potential environmental applications of such compounds in water treatment and pollution control (Rahman & Nasir, 2019).

properties

IUPAC Name |

4-amino-N-cyclopropyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-6-8(12)2-5-10(7)11(14)13-9-3-4-9/h2,5-6,9H,3-4,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBKRDBFTGGVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-cyclopropyl-2-methylbenzamide | |

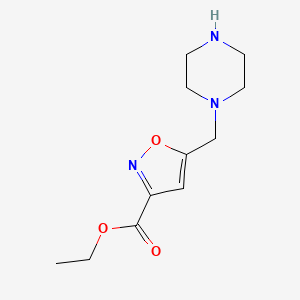

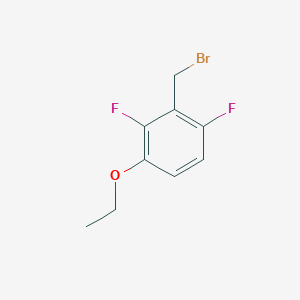

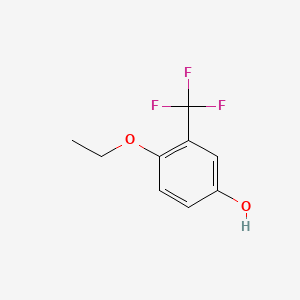

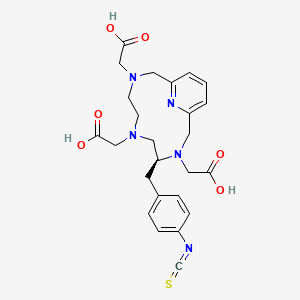

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)

![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)